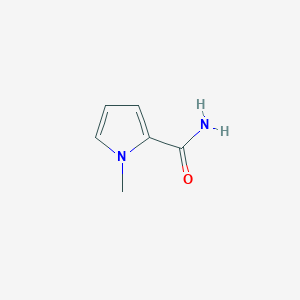

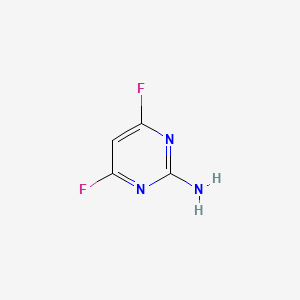

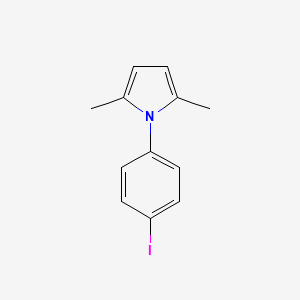

![molecular formula C12H18N2O2S B1299650 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine CAS No. 524711-33-9](/img/structure/B1299650.png)

1-[(2,5-Dimethylphenyl)sulfonyl]piperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine and its derivatives has been explored in various studies. For instance, the treatment of 1-(2,5-dimethylphenyl)piperazine with H2SO4 resulted in sulfate salts, which were characterized by X-ray diffraction, thermal analysis, and spectroscopic investigations, including IR and NMR . Similarly, the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides showed high affinities for serotonin receptors, with one compound demonstrating antagonistic activity . O-substituted derivatives of a related compound were synthesized through a coupling reaction followed by substitution with different electrophiles, showing bioactivity against certain enzymes . Additionally, the interaction of piperazine with 4,4'-sulfonyldiphenol formed a salt with a self-assembled channel structure . Other studies have focused on synthesizing N-sulfonated derivatives of piperazine, which exhibited antibacterial properties and moderate cytotoxicity , and the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, characterized by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine derivatives has been elucidated using various techniques. X-ray crystallography revealed that the piperazine ring can adopt a chair conformation, with a distorted tetrahedral geometry around the sulfur atom . The atomic arrangement in the hydrogensulfate salts showed that the HSO4- anions are associated by pairs, forming corrugated ribbons or chains depending on the structure . In another study, cyclic dimers were formed by phenolate anions, with cations acting as hydrogen-bond donors, creating stacks enclosing channels .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine derivatives include nucleophilic substitution reactions with sulfonyl chlorides to produce various N-sulfonated derivatives . The coupling reactions and subsequent substitutions with electrophiles have also been employed to create O-substituted derivatives with bioactive properties . The formation of salts through the interaction of piperazine with different sulfonating agents has been demonstrated, leading to structures with unique hydrogen-bonding patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine derivatives have been characterized through spectroscopic methods and thermal analysis. Solid-state 13C and 15N CP-MAS NMR spectroscopies confirmed the structures obtained by X-ray diffraction . The vibrational absorption bands were identified by infrared spectroscopy, and NMR peaks were attributed with the aid of DFT calculations . The electronic properties, such as HOMO and LUMO energies, were determined to understand the reactivity of the compounds . The antibacterial activities of some derivatives were evaluated, showing effectiveness against certain bacterial strains .

Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

Research on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) has shown significant antibacterial and antifungal activities. Molecular docking studies further supported these findings, indicating that some compounds exhibit promising biological activities and could serve as potential antibacterial, antifungal agents (Khan et al., 2019). Similarly, piperazine sulfynol derivatives have been synthesized and evaluated for their antibacterial efficacy against superbugs like MRSA. One of the derivatives demonstrated significant activity and is considered a potential contender for developing new antibacterial drugs (Prasad et al., 2022).

Anticancer Activity

A series of polyfunctional substituted 1,3-thiazoles with piperazine substituents has been evaluated for anticancer activity across multiple cancer cell lines. Some compounds exhibited notable efficacy, suggesting their potential as anticancer agents (Turov, 2020). Additionally, 1-benzhydryl-sulfonyl-piperazine derivatives have shown significant inhibitory activity on human breast cancer cell proliferation, highlighting their potential as chemotherapeutic substances (Kumar et al., 2007).

Applications in Materials Science

The synthesis of organic cation hydrogensulfates, including 1-(2,5-dimethylphenyl)piperazine derivatives, has been characterized by X-ray diffraction, thermal analysis, and spectroscopic investigations. These compounds are potential candidates for various applications in materials science due to their unique structural and electronic properties (Arbi et al., 2017).

Propriétés

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-3-4-11(2)12(9-10)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCDXZPJNCWORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368376 | |

| Record name | 1-[(2,5-dimethylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836978 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(2,5-Dimethylphenyl)sulfonyl]piperazine | |

CAS RN |

524711-33-9 | |

| Record name | Piperazine, 1-[(2,5-dimethylphenyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524711-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,5-dimethylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

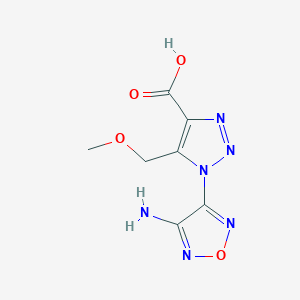

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)